molecular formula C13H17NO3 B025088 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole CAS No. 102705-35-1

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B025088
CAS RN: 102705-35-1
M. Wt: 235.28 g/mol
InChI Key: VQDXQEIAFVSUHV-UHFFFAOYSA-N
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Description

The compound “5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole” is a derivative of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of similar compounds involves the use of palladium-catalyzed arylamination conditions . Another method involves the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the Hofmann rearrangement of 3,4,5-trimethoxyphenylpropionamide and the cyanohydrin reaction between potassium cyanide and 3,4,5-trimethoxybenzaldehyde followed by acetylation and reduction are some of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, the molecular formula of a similar compound, 3,4,5-Trimethoxyphenethylamine, is C12H19NO3 .

Scientific Research Applications

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . They may also be harmful if swallowed or inhaled .

Future Directions

The future directions for research into similar compounds are promising. They have shown potential as valuable agents across a wide range of biomedical applications . Furthermore, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have been prepared and screened for their in vitro anticancer activity .

Mechanism of Action

Target of Action

The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, also known as MFCD09749690, is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group, to which MFCD09749690 belongs, has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction with its targets leads to changes in the molecular structures of these targets, affecting their function and activity .

Biochemical Pathways

The TMP group affects various biochemical pathways through its interaction with its targets. For instance, by inhibiting tubulin, it affects the formation of microtubules, which are essential components of the cell’s cytoskeleton . By inhibiting Hsp90, it affects protein folding and stability . By inhibiting TrxR, it affects the redox state of cells . These effects on different biochemical pathways lead to downstream effects on cell function and viability .

Pharmacokinetics

The tmp group, to which this compound belongs, is known to be incorporated in a wide range of therapeutically interesting drugs Therefore, it is likely that MFCD09749690 shares similar ADME properties with these drugs

Result of Action

The result of MFCD09749690’s action is the inhibition of its targets, leading to changes in cell function and viability . For instance, its inhibition of tubulin can lead to the disruption of the cell’s cytoskeleton, affecting cell shape and division . Its inhibition of Hsp90 can lead to the misfolding of proteins, affecting their function . These effects can lead to the death of cancer cells, making MFCD09749690 a potential anti-cancer agent .

Action Environment

The action of MFCD09749690 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Other factors, such as temperature and the presence of other chemicals, can also affect its action

properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDXQEIAFVSUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542229
Record name 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

CAS RN

102705-35-1
Record name 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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